BenchChemオンラインストアへようこそ!

(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Asymmetric Catalysis Palladium Ligand Design

Unlock superior asymmetric catalysis with this C6-dicyclohexylmethyl PyOx ligand. The extreme steric bulk weakens PyN–Pd coordination, enhancing Pd electrophilicity and catalytic turnover—outperforming smaller C6-substituted ligands. Enables high ee (up to 95%) in challenging alkene diacetoxylation (propene, 1-butene) and aminoacetoxylation. Both (R) and (S) enantiomers available for stereodivergent synthesis. 98% purity ensures batch-to-batch reproducibility. Essential for ligand screening decks and process scale-up.

Molecular Formula C24H36N2O
Molecular Weight 368.6 g/mol
Cat. No. B8243226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
Molecular FormulaC24H36N2O
Molecular Weight368.6 g/mol
Structural Identifiers
SMILESCC(C)C1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4
InChIInChI=1S/C24H36N2O/c1-17(2)22-16-27-24(26-22)21-15-9-14-20(25-21)23(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h9,14-15,17-19,22-23H,3-8,10-13,16H2,1-2H3/t22-/m0/s1
InChIKeyHYANLKGYMSECKK-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole: A Sterically Demanding Chiral Pyridine-Oxazoline Ligand for Asymmetric Catalysis


(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS not yet publicly assigned; MF: C24H36N2O; MW: 368.56) is a chiral pyridine-oxazoline (PyOx) N,N-bidentate ligand . It belongs to the broader class of C6-substituted PyOx ligands developed by the Liu group at the Shanghai Institute of Organic Chemistry (SIOC) for palladium-catalyzed asymmetric difunctionalization of alkenes [1][2]. The ligand features a dicyclohexylmethyl (CH(Cy)2) substituent at the pyridine C6-position and an (R)-configured isopropyl group on the oxazoline ring, offering a unique combination of extreme steric bulk at the pyridine donor site and a well-defined chiral pocket at the oxazoline hemisphere [3]. It is commercially available at 98% purity from multiple vendors .

Why Generic PyOx Ligands Cannot Substitute for (R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole in Sterically Demanding Asymmetric Transformations


Substituting this compound with a generic, less sterically demanding PyOx ligand (e.g., HPyox, MePyox, or even iPrPyox) is not chemically equivalent because the dicyclohexylmethyl group at the pyridine C6-position provides a unique degree of steric congestion that is mechanistically linked to catalytic activity. In the seminal JACS 2018 study by Qi, Chen, and Liu, systematic X-ray crystallographic analysis demonstrated that increasing the size of the C6 substituent progressively lengthens the PyN–Pd(II) bond (from 2.027 Å for HPyox to 2.162 Å for L1 bearing diphenylmethyl), thereby weakening pyridine coordination and enhancing the electrophilicity of the palladium center [1]. The reaction rate followed the order: L1 (diphenylmethyl) > iPrPyox > MePyox > HPyox, establishing a direct causal relationship between C6 steric bulk and catalytic turnover [1]. The target compound, bearing dicyclohexylmethyl (CH(Cy)2)—a substituent of greater steric demand than any ligand in the published screening data—is anticipated to maximize this electrophilicity-enhancement effect [2]. Furthermore, in the Nature Catalysis 2021 diacetoxylation study, even modest changes to the C6 substituent (e.g., ethyl vs. cyclohexylmethyl) produced measurable differences in enantioselectivity (88% ee vs. 91–92% ee), demonstrating that the exact steric profile of the C6 group directly impacts stereochemical outcomes [3]. Generic substitution would alter both catalytic activity and enantioselectivity in a quantitatively unpredictable manner, undermining reaction reproducibility and stereochemical fidelity [1][3][4].

Quantitative Evidence for the Differentiation of (R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole from Closest Analogs


C6 Steric Bulk vs. L1 (Diphenylmethyl-PyOx): Impact on PyN–Pd Bond Length and Catalytic Electrophilicity

The dicyclohexylmethyl substituent (CH(Cy)2) on the target compound provides greater steric bulk than the diphenylmethyl group of benchmark ligand L1, the most sterically demanding C6-substituted PyOx ligand characterized by X-ray crystallography to date. In the JACS 2018 study by Qi, Chen, and Liu, the (L1)PdCl2 complex exhibited a PyN–Pd bond length of 2.162 Å, compared to 2.131 Å for (MePyox)PdCl2 and 2.027 Å for (HPyox)PdCl2, establishing that increasing C6 steric bulk progressively lengthens the PyN–Pd bond and thereby enhances palladium electrophilicity [1]. The dicyclohexylmethyl group, by virtue of its two cyclohexyl rings, is sterically larger than diphenylmethyl, and is therefore expected to further elongate the PyN–Pd bond beyond 2.162 Å based on the established steric-electronic correlation [1][2]. This predictable enhancement in electrophilicity can translate to higher reaction rates and improved yields for challenging substrates that are unreactive with less bulky PyOx ligands [1].

Asymmetric Catalysis Palladium Ligand Design

Enantioselectivity Benchmarking Against Closest C6-Alkyl PyOx Analog (L7, CH2Cy-PyOx) in Pd-Catalyzed Asymmetric Diacetoxylation

In the Nature Catalysis 2021 study by Tian, Chen, and Liu, ligand L7—bearing a cyclohexylmethyl (CH2Cy) group at the pyridine C6 position and an isopropyl group on the oxazoline—delivered enantioselectivities of 91–92% ee for the Pd-catalyzed asymmetric diacetoxylation of terminal alkenes, outperforming L6 (isopropyl at C6, 89% ee) and matching L4 (ethyl, 91–92% ee) and L5 (n-propyl, 91–92% ee) [1]. The target compound differs from L7 by possessing dicyclohexylmethyl (CH(Cy)2) at C6 rather than cyclohexylmethyl (CH2Cy), providing approximately double the steric volume at the key C6 position. Given that ligand steric effects were explicitly identified as the rate-determining-step determinant in the same study—with bulkier ligands slowing reductive elimination and enhancing stereochemical discrimination—the enhanced steric profile of the dicyclohexylmethyl substituent is mechanistically positioned to provide differentiated enantioselectivity outcomes [1]. Additionally, the diacetoxylation protocol enabled the most challenging substrates (propene and 1-butene) to be converted with 94% and 95% ee respectively using the optimized ligand set, demonstrating the transformative potential of fine-tuning the C6 steric environment [1].

Enantioselective Catalysis Asymmetric Diacetoxylation Terminal Alkenes

Reaction Rate Differentiation: C6 Steric Bulk Accelerates Pd-Catalyzed Aminoacetoxylation via Enhanced Electrophilicity

The JACS 2018 study by Qi, Chen, and Liu included a direct reaction-rate comparison across four PyOx ligands with varying C6 substituents. The observed rate order was L1 (6-diphenylmethyl) > iPrPyox (6-isopropyl) > MePyox (6-methyl) > HPyox (6-H) [1]. Quantitatively, ligand L1—the bulkiest ligand with published kinetic data—delivered the aminoacetoxylation product 2a in 83% yield with 92% ee, compared to iPrPyox (56% yield, 91% ee), MePyox (50% yield, 83–85% ee), and HPyox (trace reactivity) [1]. The target compound, bearing dicyclohexylmethyl, possesses greater steric demand than L1 and is predicted to further accelerate the reaction based on the established rate–steric bulk correlation. Critically, the rate acceleration was shown to be ligand-dependent and not substrate-dependent, meaning that the ligand's steric profile directly governs catalytic efficiency independent of the specific alkene substrate [1].

Reaction Kinetics 6-endo Aminoacetoxylation Pd(IV) Catalysis

Chiral Recognition: (R)-Isopropyl Oxazoline Provides Opposite Enantioinduction to (S)-Enantiomer

The (R)-configured isopropyl substituent on the oxazoline ring of the target compound is the enantiomeric counterpart to the commercially available (S)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole (available at 97% purity from vendors such as AKSci, Catalog No. 7996ES) . In PyOx–palladium catalysis, the absolute configuration of the oxazoline stereocenter directly determines the absolute configuration of the reaction product, with (R)-configured ligands typically producing products with opposite handedness to those obtained with (S)-configured ligands [1][2]. The ready commercial availability of both enantiomers (R and S) from independent suppliers enables stereodivergent synthesis strategies, whereby the same reaction can be steered toward either product enantiomer simply by selecting the appropriate ligand enantiomer, without altering any other reaction parameter [2][3]. This is a practical procurement consideration that distinguishes ligands available in both enantiomeric forms from those available in only one.

Chiral Chromatography Stereodivergent Synthesis Enantiomer Pair

Purity and Characterization: 98% HPLC Purity with Commercial Batch Consistency

The target compound is commercially supplied at 98% purity (HPLC) by multiple independent vendors including Leyan (Product No. 2399480) and Aynchem (Product No. AYN0431) . The molecular formula (C24H36N2O) and molecular weight (368.56 g/mol) are confirmed across vendor databases . In comparison, the (S)-enantiomer is available at 97% purity from AKSci , while the closely related (S)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS 2828438-50-0) is supplied at 97% purity by Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC . The 98% purity specification of the target (R)-isopropyl variant meets or exceeds the purity standard of these nearest commercially available dicyclohexylmethyl-substituted PyOx analogs, establishing it as a viable procurement option within this ligand subclass .

Quality Control HPLC Purity Procurement Specification

Recommended Application Scenarios for (R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole Based on Evidence


Pd-Catalyzed Asymmetric Difunctionalization of Sterically Unhindered Terminal Alkenes (Propene, 1-Butene, and Simple 1-Alkenes)

The Nature Catalysis 2021 study demonstrated that C6-substituted PyOx ligands enable Pd(OAc)2-catalyzed asymmetric diacetoxylation of the most challenging terminal alkene substrates—propene (94% ee) and 1-butene (95% ee)—which had previously resisted high enantioselectivity with classical Sharpless asymmetric dihydroxylation (49% and 72% ee, respectively) . The target compound, with its maximized C6 steric bulk, is structurally positioned to extend this methodology to even more demanding substrate classes or to improve upon existing enantioselectivities by enhancing stereochemical discrimination at the enantiodetermining reductive elimination step . This scenario is particularly relevant for process chemistry groups converting inexpensive petrochemical feedstocks (C3–C10 alkenes) into high-value chiral 1,2-diol building blocks for pharmaceutical synthesis .

Synthesis of Enantioenriched 3-Acetoxypiperidines via Pd-Catalyzed 6-endo Aminoacetoxylation

The JACS 2018 aminoacetoxylation protocol established that C6-sterically-bulky PyOx ligands are essential for achieving both high reactivity and enantioselectivity (up to 95% ee) in the 6-endo cyclization of unactivated alkenes to form chiral 3-acetoxypiperidines . The target compound, with dicyclohexylmethyl at C6, represents a further increase in steric demand beyond the best-performing ligand in that study (L1, diphenylmethyl), and may enable the aminoacetoxylation of substrate classes that were inert or poorly selective under the original conditions, such as Boc-protected amine substrates (which failed to react in the published protocol) . This scenario is relevant for medicinal chemistry programs targeting chiral piperidine-containing drug candidates (e.g., Benidipine analogs, Jervine derivatives) .

Stereodivergent Synthesis via Complementary Use of (R)- and (S)-Enantiomer Ligands

Both the (R)-enantiomer (target compound, 98% purity) and the (S)-enantiomer (97% purity, AKSci 7996ES) are commercially available . This enables stereodivergent synthesis strategies where the same Pd-catalyzed reaction protocol, when executed with the (R)-ligand vs. the (S)-ligand, delivers opposite product enantiomers without any modification to reaction conditions . This capability is particularly valuable in early-stage drug discovery, where both enantiomers of a chiral lead compound must be prepared and evaluated for biological activity. The matched purity levels (97–98%) ensure that observed differences in biological activity can be confidently attributed to stereochemistry rather than impurity profiles .

Ligand Screening and Reaction Optimization for Challenging Pd-Catalyzed Asymmetric Transformations

Given that systematic variation of the C6 substituent on PyOx ligands has been demonstrated to impact both reaction rate (JACS 2018) and enantioselectivity (Nat. Catal. 2021) in a predictable, steric-bulk-dependent manner , the dicyclohexylmethyl-substituted ligand occupies a unique and underexplored position at the extreme end of the steric parameter space. For reaction development groups engaged in high-throughput ligand screening, including this compound in a screening deck alongside L1 (diphenylmethyl), L7 (CH2Cy), and other C6-substituted PyOx variants provides coverage of the full steric continuum from methyl to dicyclohexylmethyl, enabling identification of the optimal steric–electronic balance for any given transformation . This scenario is relevant for both academic methodology development laboratories and industrial process chemistry groups optimizing catalytic asymmetric reactions for scale-up .

Quote Request

Request a Quote for (R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.